molecular formula C11H12Cl2N2O B1675026 Lofexidine CAS No. 31036-80-3

Lofexidine

Número de catálogo: B1675026
Número CAS: 31036-80-3
Peso molecular: 259.13 g/mol
Clave InChI: KSMAGQUYOIHWFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lofexidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenol with ethyl 2-chloropropionate in the presence of a polar aprotic solvent and an alkali or alkaline earth carbonate salt, such as potassium carbonate. This reaction produces ethyl 2-(2,6-dichlorophenoxy)propionate, which is then reacted with ethylenediamine in the presence of tetravalent titanium alkoxides, preferably titanium isopropoxide, in an apolar solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound involves multiple steps, including batch reactors, evaporators, and filtration processes. The impure this compound solution is purified using an extractor, filtered, and mixed with hydrochloric acid to produce the pharmaceutically active salt form, this compound hydrochloride .

Análisis De Reacciones Químicas

Crooks-Vartak Process (64% Yield)

This method starts with enantiomerically pure (−)-methyl lactate and proceeds through four stages :

  • Esterification : Reaction with 2,6-dichlorophenol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in ether/hexane.

    Methyl lactate+2 6 dichlorophenolPPh3,DIADEthanoate intermediate\text{Methyl lactate}+\text{2 6 dichlorophenol}\xrightarrow{\text{PPh}_3,\text{DIAD}}\text{Ethanoate intermediate}
  • Amidation : Treatment with ammonia to form an ethanamide.

  • Cyclization : Electrophilic attack by trimethyloxonium ion (Me₃O⁺) to generate an imino-ether intermediate.

  • Imidazoline Formation : Reaction with ethylenediamine to yield (−)-lofexidine, followed by HCl salt formation.

Aluminum Alkoxide-Mediated Process (57.8% Yield)

An improved method uses aluminum alkoxide (Al(OR)₃) as a Lewis acid for cyclization :

  • Key Step : Conversion of a compound of formula (3) to this compound in toluene/isopropanol.

    Compound 3 Al O iPr 3This compound(Purity 99 88 )\text{Compound 3 }\xrightarrow{\text{Al O iPr }_3}\text{this compound}\quad (\text{Purity 99 88 })
  • Advantages over older methods (e.g., TiCl₄ or AlCl₃) include reduced flammability and higher scalability .

Structural Reactivity and Functional Group Interactions

This compound’s pharmacological activity hinges on its dichlorophenyl and imidazoline groups :

Critical Substituents

  • 2,6-Dichlorophenoxy Group : Essential for α₂A receptor binding (Ki=4textnMK_i=4\\text{nM}) . Removal of either Cl atom converts the compound into an antagonist .

  • Imidazoline Ring : Facilitates agonism via hydrogen bonding with aspartic acid residues in the receptor .

Table 2: Impact of Structural Modifications

ModificationEffect on Activity
Removal of Cl from phenylLoss of agonism (antagonism)
Substitution of ethylenediamineReduced binding affinity
Methyl lactate enantiomerDictates stereoselectivity

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP2D6, with minor contributions from CYP1A2 and CYP2C19 :

  • Primary Pathway : Oxidation to inactive metabolites.

  • Half-Life : ~11 hours; steady-state achieved in 2 days .

  • Excretion : Renal (80–90% as metabolites) .

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability90%
TmaxT_{\text{max}}3–5 hours
Protein Binding55%
Clearance17.6 L/h (IV)

Stability and Degradation

  • Thermal Stability : Decomposes at >230°C .

  • Hydrolytic Sensitivity : Stable in acidic conditions but degrades in alkaline media .

  • Photolysis : No significant degradation under UV light .

Aplicaciones Científicas De Investigación

Opioid Withdrawal Syndrome

Lofexidine is predominantly indicated for the treatment of opioid withdrawal syndrome. Clinical trials have demonstrated its efficacy in reducing withdrawal symptoms and improving completion rates of treatment protocols.

Key Findings from Clinical Trials:

  • Study Design: A multicenter, double-blind, placebo-controlled trial involving 603 participants aged 18 and older who were dependent on short-acting opioids.
  • Dosage: Participants received either this compound at doses of 2.16 mg or 2.88 mg daily, or a placebo for seven days.
  • Outcomes:
    • Significant reductions in Short Opiate Withdrawal Scale (SOWS-Gossop) scores were observed for both dosages compared to placebo (p = 0.02 for 2.16 mg and p = 0.003 for 2.88 mg) .
    • Completion rates were higher in the this compound groups: 41.5% for the 2.16 mg group and 39.6% for the 2.88 mg group, compared to 27.8% for placebo .

Neonatal Opioid Withdrawal Syndrome

Recent studies are exploring the application of this compound in treating neonatal opioid withdrawal syndrome (NOWS). Marshall University is conducting clinical trials to evaluate its safety and efficacy in neonates experiencing withdrawal symptoms from maternal opioid use .

Comparative Efficacy

A comparative study assessed the receptor binding profiles of this compound against clonidine, another alpha-2 agonist. The findings indicated that while both compounds exhibit similar effects on alpha-adrenoceptors, this compound also interacts with serotonin and dopamine receptors, potentially offering a broader therapeutic profile .

Adverse Effects

Common adverse effects associated with this compound include:

  • Orthostatic hypotension
  • Bradycardia
  • Hypotension

These side effects were generally mild and resulted in few discontinuations during clinical trials .

Table 1: Summary of Clinical Trial Outcomes

Dosage (mg)Completion Rate (%)SOWS-Gossop Score ReductionStatistical Significance
Placebo27.8N/AN/A
2.1641.5-0.21p = 0.02
2.8839.6-0.26p = 0.003

Case Studies

Case Study Example: Adult Treatment
A patient with a history of opioid dependence underwent a treatment protocol involving this compound after expressing concerns about using traditional opioid agonists due to past addiction issues. The patient reported significant relief from withdrawal symptoms and successfully completed the treatment regimen without severe adverse effects.

Case Study Example: Neonatal Treatment
In ongoing trials at Marshall University, preliminary results indicate that this compound may help reduce withdrawal symptoms in neonates born to mothers on opioids, providing a promising non-opioid alternative during critical early development .

Mecanismo De Acción

Lofexidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding reduces the release of norepinephrine, thereby decreasing sympathetic tone and alleviating withdrawal symptoms. The primary molecular targets are the alpha-2A and alpha-2C adrenergic receptors . By modulating these receptors, this compound helps to mitigate the noradrenergic hyperactivity associated with opioid withdrawal .

Comparación Con Compuestos Similares

    Clonidine: Used for treating high blood pressure and opioid withdrawal symptoms.

    Methadone: An opioid used for pain relief and as part of drug addiction detoxification and maintenance programs.

    Buprenorphine: A partial opioid agonist used for pain management and opioid addiction treatment.

Lofexidine’s unique properties, such as its high selectivity for alpha-2A receptors, make it a valuable medication for managing opioid withdrawal symptoms with a favorable side effect profile .

Actividad Biológica

Lofexidine is a centrally acting alpha-2 adrenergic agonist primarily used for the management of opioid withdrawal symptoms. Its mechanism of action and biological activity are critical for understanding its therapeutic effects and potential side effects.

This compound exerts its effects by selectively agonizing alpha-2 adrenergic receptors, which leads to a decrease in norepinephrine release. This results in reduced sympathetic outflow, thereby lowering blood pressure and heart rate. The compound also interacts with other receptors, including serotonin (5-HT1A, 5-HT2C, 5-HT7) and dopamine (D2S), contributing to its diverse pharmacological profile .

Key Pharmacokinetic Properties

  • Absorption : this compound has a high oral bioavailability (>72%) with peak plasma concentrations occurring 2-5 hours post-administration.
  • Volume of Distribution : Approximately 300 L, indicating extensive tissue distribution.
  • Protein Binding : About 55% of the drug is protein-bound.
  • Metabolism : Primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP2C19. The metabolites formed are largely inactive .

Efficacy in Opioid Withdrawal Management

This compound has been shown to significantly mitigate the symptoms associated with opioid withdrawal. Two pivotal studies demonstrated its efficacy compared to placebo:

StudyTreatment GroupMean SOWS-G Score (Days 1-7)p-value
1This compound 2.88 mg/day6.1 (SE: 0.35)<0.0001
This compound 2.16 mg/day6.5 (SE: 0.34)<0.0001
Placebo8.8 (SE: 0.47)-
2This compound 2.16 mg/day7.0 (SE: 0.44)0.0037
Placebo8.9 (SE: 0.48)-

These results indicate that this compound significantly reduces withdrawal severity as measured by the Short Opioid Withdrawal Scale for Graded Symptoms (SOWS-G) compared to placebo .

Case Studies

A clinical case series involving seventeen patients treated with this compound during inpatient opioid withdrawal management revealed promising outcomes:

  • Demographics : Predominantly white males (88% and 71%, respectively), mean age of 35 years.
  • Completion Rate : 88% completed the treatment protocol, with many transitioning to naltrexone or buprenorphine post-treatment.
  • Adverse Effects : Common side effects included hypotension, bradycardia, dizziness, and sedation; however, these were generally manageable .

Comparative Analysis with Clonidine

This compound's receptor binding profile differs from that of clonidine, another alpha-2 agonist used in opioid withdrawal treatment:

Receptor TypeThis compound AffinityClonidine Affinity
Alpha-1AModerateLow
Alpha-2AHighHigh
Alpha-2BModerateHigh
Alpha-2CHighModerate
Dopamine D2SSignificantNone
Serotonin ReceptorsSignificantMinimal

This differential affinity suggests that this compound may provide a better side effect profile than clonidine, particularly regarding hypotension rates .

Propiedades

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGQUYOIHWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21498-08-8 (mono-hydrochloride)
Record name Lofexidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023221
Record name Lofexidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lofexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.47e-01 g/L
Record name Lofexidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lofexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lofexidine is a potent alpha2-adrenergic receptor agonist with some moderate agonistic affinity towards Alpha-1A adrenergic receptor and 5-HT1a, 5-HT7, 5HT2c and 5HT1d receptors. The alpha2-adrenergic receptor is normally targeted by norepinephrine and its activation inhibits the synthesis of cAMP which in turn leads to potassium efflux and suppression of neural firing and inhibition of norepinephrine release. All of this activity can reduce the heart rate, blood pressure, and attenuate sympathetic stress response. Opioids inhibit cAMP in the noradrenergic neurons and their discontinuation produces a rise in the level of cAMP. This will generate an increase in norepinephrine which is associated with the symptoms of withdrawal. The magnitude of the effect is augmented by chronic opioid use due to the compensatory mechanisms of continuous negative feedback. Therefore, chronic opioid use translates into an exacerbated production of cAMP and norepinephrine release. Lofexidine replaces the opioid-driven inhibition of cAMP production by activating the alpha2-adrenergic receptor and moderating the symptoms of opioid withdrawal. This effect is performed without interacting with opioid receptors which mediate other activities of opioid dependence or addiction.
Record name Lofexidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

31036-80-3
Record name Lofexidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31036-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofexidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofexidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lofexidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOFEXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI82K0T627
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lofexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221-223, 127 °C
Record name Lofexidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lofexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Another process is also based on (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester which is reacted with an ethanolic solution of ammonia at room temperature and is converted in to (-)-2-(2,6dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofuran complex and 4-methyl-morpholine in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride, this compound is dissolved in ethanol and is cyclised by adding 1,2-diaminoethane to produce (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (+) base thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

50.2 g (=0.2646 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 30.0 g (=0.108 mols) of (+)-2-(2,6 -dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 63.0 g (=0.5155 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 16.0 g of (+)-2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp: 127°-128° C.: [α]D20 =+80.6° (c=1/ethanol).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
catalyst
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
50.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods IV

Procedure details

58.6 (0.3089 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 35.0 g (0.1263 mols) of (-)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 74.0 g (0.6056 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 21.0 g of (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp.: 126°-127° C.: [α]D20 =-80.2° (c=1/ethanol).
[Compound]
Name
58.6
Quantity
0.3089 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a variation of the present process, the (-)-2-(2,6-dichlorophenoxy)-propionic acid ethylester obtained as above described, is reacted with an ethanolic solution of ammonia at room temperature and is converted into (+)-2-(2,6-dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofurane complex and 4-methyl-morpholine in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride. This compound is dissolved in ethanol and is cyclized by adding 1,2-diaminoethane to produce (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (-)-base thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
(-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofexidine
Reactant of Route 2
Reactant of Route 2
Lofexidine
Reactant of Route 3
Lofexidine
Reactant of Route 4
Reactant of Route 4
Lofexidine
Reactant of Route 5
Reactant of Route 5
Lofexidine
Reactant of Route 6
Lofexidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.